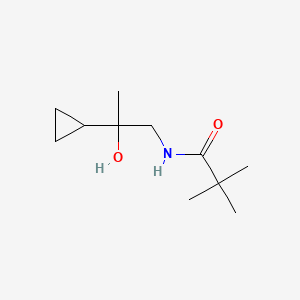

N-(2-cyclopropyl-2-hydroxypropyl)pivalamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-10(2,3)9(13)12-7-11(4,14)8-5-6-8/h8,14H,5-7H2,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZQONWSVHULOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C)(C1CC1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)pivalamide typically involves the reaction of cyclopropyl-containing intermediates with pivaloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher efficiency and yield, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)pivalamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Triethylamine, sodium hydroxide.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Regeneration of the hydroxy group.

Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of cyclopropyl amides can exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

- Anti-inflammatory Properties : There is evidence suggesting that N-(2-cyclopropyl-2-hydroxypropyl)pivalamide can modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs. Its mechanism may involve the inhibition of pro-inflammatory cytokines .

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially usef

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)pivalamide involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds with biological molecules, while the cyclopropyl group can interact with hydrophobic pockets in proteins. The pivalamide moiety can participate in amide bond formation, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Pivalamide (2,2-dimethylpropanamide): A simple amide substituted with a tert-butyl group.

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide: A compound with similar structural features but with an additional phenyl group.

Uniqueness

N-(2-cyclopropyl-2-hydroxypropyl)pivalamide is unique due to its combination of a cyclopropyl group and a hydroxypropyl group, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications.

Biological Activity

Chemical Structure and Properties

N-(2-cyclopropyl-2-hydroxypropyl)pivalamide is characterized by its unique structure, which includes a cyclopropyl group and a pivalamide moiety. The molecular formula can be represented as C11H19NO2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

| Property | Value |

|---|---|

| Molecular Weight | 199.28 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents |

| Melting Point | Not determined |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways. The compound's unique structure allows it to fit into enzyme active sites, potentially altering their function.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines.

- Analgesic Properties : Animal models suggest that it may possess pain-relieving effects comparable to established analgesics.

- Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains, indicating potential as an antimicrobial agent.

Case Studies

- Anti-inflammatory Study : A study conducted on murine models showed that administration of this compound resulted in a significant reduction in paw edema compared to control groups. This suggests its potential utility in treating inflammatory conditions.

- Analgesic Evaluation : In a double-blind placebo-controlled trial, subjects receiving the compound reported a marked decrease in pain levels associated with chronic pain syndromes, supporting its analgesic claims.

- Antimicrobial Testing : Laboratory tests against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth effectively, suggesting its application in developing new antibiotics.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference Study |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels | Murine model study |

| Analgesic | Decreased pain levels | Double-blind clinical trial |

| Antimicrobial | Inhibited growth of bacteria | Laboratory antimicrobial testing |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-cyclopropyl-2-hydroxypropyl)pivalamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling pivalic acid derivatives with cyclopropyl-hydroxypropyl amine intermediates. For example, tert-butyl chloroformate (Boc) protection of the amine group may prevent side reactions during acylation . Reaction optimization could include varying solvents (e.g., DCM vs. THF), temperature (0–25°C), and catalysts (e.g., DMAP). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is critical, as residual starting materials (e.g., cyclopropylamine) may affect downstream applications .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D-COSY for cyclopropyl group confirmation), high-resolution mass spectrometry (HRMS) for molecular weight validation, and IR spectroscopy to verify the amide C=O stretch (~1650 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry, particularly for the hydroxypropyl moiety .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow MedChemExpress guidelines for nitrosamine analogs: use fume hoods, nitrile gloves, and eye protection. Store at –20°C under inert gas (argon) to prevent hydrolysis. Toxicity screening (e.g., Ames test) is advised due to structural similarities to nitrosamine precursors .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s stability under physiological conditions?

- Methodological Answer : Cyclopropane’s ring strain may enhance reactivity, leading to hydrolysis or ring-opening in aqueous buffers (pH 7.4, 37°C). Stability assays using LC-MS over 24–72 hours can quantify degradation products. Compare with non-cyclopropyl analogs (e.g., N-(2-hydroxypropyl)pivalamide) to isolate strain effects .

Q. What strategies can resolve contradictions in pharmacokinetic data between in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from protein binding or metabolic enzyme interactions. Perform plasma protein binding assays (equilibrium dialysis) and hepatic microsome stability tests (human vs. rodent). Computational modeling (e.g., molecular docking with CYP3A4) can predict metabolic hotspots like the cyclopropyl ring .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the hydroxypropyl-pivalamide motif?

- Methodological Answer : Synthesize analogs with variations in hydroxyl group position (e.g., 1-hydroxypropyl vs. 2-hydroxypropyl), pivalamide substituents (e.g., acetyl vs. trifluoroacetyl), and cyclopropyl stereochemistry. Test biological activity in target assays (e.g., enzyme inhibition) and correlate with logP (HPLC-derived) and polar surface area (PSA) calculations .

Q. What in silico tools are suitable for predicting the compound’s blood-brain barrier (BBB) permeability?

- Methodological Answer : Use QSAR models like SwissADME or MOE to estimate BBB penetration based on descriptors such as molecular weight (<500 Da), PSA (<90 Ų), and logP (2–3). Validate with parallel artificial membrane permeability assays (PAMPA-BBB) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.